N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyridine ring attached to a cyclopropyl group, an acetamide group, and a dihydropyrimidinone group. These functional groups suggest that the compound could have a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The pyridine ring could undergo electrophilic substitution reactions, the acetamide group could undergo hydrolysis, and the dihydropyrimidinone group could undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general predictions can be made based on the functional groups present. For example, the presence of the pyridine and amide groups suggests that the compound could form hydrogen bonds and might be soluble in polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis and antimicrobial properties of pyrimidinone derivatives, including those similar in structure to N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide, have been extensively studied. For instance, a series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized using citrazinic acid as a starting material, demonstrating good antibacterial and antifungal activities comparable to streptomycin and fusidic acid used as reference drugs (Hossan et al., 2012).
Anticancer Activity
Compounds structurally related to this compound have also been synthesized and evaluated for their anticancer activities. For example, N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid and its analogs were synthesized and showed significant anticancer activity in vitro and in vivo (Su et al., 1986).
Binding Interaction Studies
The synthesis and binding interactions of various derivatives have been explored to understand their potential therapeutic applications. For instance, rotationally restricted analogues of 5-deazapteroyl-L-glutamate and (6R,6S)-5-deaza-5,6,7,8-tetrahydropteroyl-L-glutamate with a one-carbon bridge were synthesized and tested as substrates for folylpolyglutamate synthetase (FPGS), showing that rotational restriction did not interfere with the initial FPGS-catalyzed reaction (Rosowsky et al., 1999).
Future Directions
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-11-12(2)20-10-21(17(11)23)9-16(22)19-7-13-5-15(8-18-6-13)14-3-4-14/h5-6,8,10,14H,3-4,7,9H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAOBASVWZXKPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCC2=CC(=CN=C2)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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